2-METHYL-1-HEXYLCYCLOHEXANE
Overview
Description
2-METHYL-1-HEXYLCYCLOHEXANE is an organic compound with the molecular formula C13H26. It is a derivative of cyclohexane, where a methyl group and a hexyl group are attached to the cyclohexane ring. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-HEXYLCYCLOHEXANE can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane with 2-methyl-1-hexyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic compound, followed by purification through distillation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-HEXYLCYCLOHEXANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 2-methyl-1-hexylcyclohexyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-METHYL-1-HEXYLCYCLOHEXANE has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-METHYL-1-HEXYLCYCLOHEXANE involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler derivative with only a methyl group attached to the cyclohexane ring.
Hexylcyclohexane: Contains a hexyl group attached to the cyclohexane ring.
2-Methylcyclohexanol: An alcohol derivative with a hydroxyl group attached to the cyclohexane ring
Uniqueness
2-METHYL-1-HEXYLCYCLOHEXANE is unique due to the presence of both a methyl and a hexyl group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .
Properties
IUPAC Name |
1-hexyl-4-methylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSKISTEAEQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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